n-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide
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Overview
Description
N-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide is a compound that features a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound is of interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide typically involves the reaction of thiophen-2-ylmethylamine with 4-formylphenylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or a base like sodium hydroxide . The reaction conditions may vary, but common solvents include methanol and dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tiquizium Bromide: Another thiophene derivative with antispasmodic properties.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
N-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its combination of a thiophene ring with an acetamide group provides a versatile scaffold for further chemical modifications and applications .
Properties
Molecular Formula |
C14H16N2OS |
---|---|
Molecular Weight |
260.36 g/mol |
IUPAC Name |
N-[4-[(thiophen-2-ylmethylamino)methyl]phenyl]acetamide |
InChI |
InChI=1S/C14H16N2OS/c1-11(17)16-13-6-4-12(5-7-13)9-15-10-14-3-2-8-18-14/h2-8,15H,9-10H2,1H3,(H,16,17) |
InChI Key |
VKSPANGYZBKVJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CNCC2=CC=CS2 |
Origin of Product |
United States |
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